7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1797870-83-7
VCID: VC3405774
InChI: InChI=1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H
SMILES: C1CNC2=C(C=CC(=C2)F)SC1.Cl
Molecular Formula: C9H11ClFNS
Molecular Weight: 219.71 g/mol

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

CAS No.: 1797870-83-7

Cat. No.: VC3405774

Molecular Formula: C9H11ClFNS

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride - 1797870-83-7

Specification

CAS No. 1797870-83-7
Molecular Formula C9H11ClFNS
Molecular Weight 219.71 g/mol
IUPAC Name 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride
Standard InChI InChI=1S/C9H10FNS.ClH/c10-7-2-3-9-8(6-7)11-4-1-5-12-9;/h2-3,6,11H,1,4-5H2;1H
Standard InChI Key YPYCLPDFMMIIFE-UHFFFAOYSA-N
SMILES C1CNC2=C(C=CC(=C2)F)SC1.Cl
Canonical SMILES C1CNC2=C(C=CC(=C2)F)SC1.Cl

Introduction

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a derivative of the benzothiazepine class, which is known for its diverse biological activities. This compound is particularly interesting due to the presence of a fluorine atom at the 7-position of the benzothiazepine ring, which can enhance its pharmacological properties. The hydrochloride form is often used to improve solubility and stability for pharmaceutical applications.

Synthesis and Chemical Reactions

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves several key steps, including the formation of the benzothiazepine ring and the introduction of the fluorine atom. These methods require careful control of reaction conditions to ensure high yields and purity.

The compound can participate in various chemical reactions, such as substitution and addition reactions, which are crucial for modifying the compound and exploring its derivatives.

Pharmacological Profile

Benzothiazepines, including derivatives like 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine, exhibit diverse biological activities. These include potential applications as antiepileptic drugs, antimicrobial agents, and in other therapeutic areas . The presence of a fluorine atom may enhance these properties by altering the compound's interaction with biological targets such as receptors or enzymes.

Biological ActivityDescription
Antimicrobial ActivityPotential against various bacteria and fungi
Antiepileptic ActivitySubstitution at specific positions enhances clinical benefits
Other ActivitiesAntioxidant, antiangiogenic, and potential antihypertensive effects

Research Findings and Potential Applications

Research into benzothiazepine derivatives has shown promising results in several therapeutic areas:

  • Antimicrobial Activity: Some derivatives exhibit potent activity against bacteria like Staphylococcus aureus and fungi like Candida albicans .

  • Antiepileptic Activity: Substitutions at the 3 and 5 positions of the benzothiazepine ring have shown clinical benefits .

  • Other Potential Applications: These include antioxidant, antiangiogenic, and antihypertensive effects, among others .

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